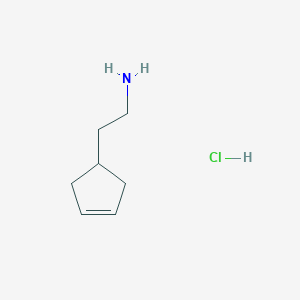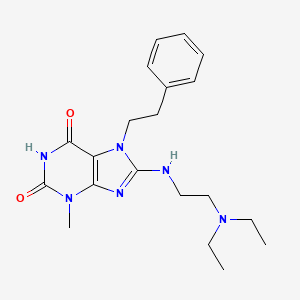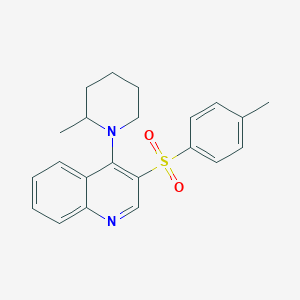
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a hydrochloride salt form of 2-(Cyclopent-3-en-1-yl)ethan-1-amine, which is characterized by the presence of a cyclopentene ring attached to an ethylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of cyclopentene through the cyclization of a suitable precursor.
Ethylamine Addition: The cyclopentene is then reacted with ethylamine under controlled conditions to form 2-(Cyclopent-3-en-1-yl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: 2-(Cyclopentyl)ethan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving amine receptors and neurotransmitter analogs.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. The compound can modulate the activity of these receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopentyl)ethan-1-amine: Lacks the double bond present in 2-(Cyclopent-3-en-1-yl)ethan-1-amine.
2-(Cyclohexyl)ethan-1-amine: Contains a cyclohexane ring instead of a cyclopentene ring.
2-(Cyclopent-2-en-1-yl)ethan-1-amine: Has a different position of the double bond in the cyclopentene ring.
Uniqueness
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride is unique due to the presence of the cyclopentene ring with a specific double bond position, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-cyclopent-3-en-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-5-7-3-1-2-4-7;/h1-2,7H,3-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEZCHMLGXRMRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2358980.png)

![N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2358984.png)


![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)



